molecular formula C9H12ClN3O2 B2362230 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride CAS No. 2344680-04-0

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride

Cat. No. B2362230
CAS RN: 2344680-04-0
M. Wt: 229.66
InChI Key: NGSWZPMMGPRONT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the Kabachnik–Fields reaction of 4-piperidone hydrochloride monohydrate, an aromatic aldehyde, and triethyl phosphite in the presence of triethylamine and magnesium perchlorate affords diethyl (aryl)(4-oxopiperidin-1-yl)methylphosphonates .


Molecular Structure Analysis

The molecular structure of these compounds involves a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The 4-oxo group indicates the presence of a carbonyl group (=O) at the 4th position of the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Crystal Structures and Hydrogen Bonding Patterns : Pyrimidin-4-one derivatives, including 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one, are known to adopt either the 1H- or the 3H-tautomeric form in crystals, influenced by their coformers. These structures exhibit distinct hydrogen-bonding patterns which are essential for understanding their chemical behavior and interactions (Gerhardt & Bolte, 2016).

  • Intermediate in Synthesis of HIV-1 Inhibitors : Derivatives of pyrimidin-4-one are used as intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Their structural characteristics play a vital role in determining the efficacy and specificity of these inhibitors (Ju Xiu-lia, 2015).

  • Interaction with Biological Molecules : Some pyrimidin-4-one derivatives have been studied for their interactions with biological molecules like bovine serum albumin. These interactions are crucial for understanding the compound's biological activities and pharmacokinetics (Meng et al., 2012).

  • Novel Heterocycle Compound in Treatment of Pneumonia : A compound structurally related to 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one was synthesized and analyzed for its potential in treating bronchial pneumonia in children. The study explored its mechanism of action and biological activity (Ding & Zhong, 2022).

  • Synthesis and Derivative Formation : Studies have shown various methods for synthesizing derivatives of pyrimidin-4-one, which are important for creating new compounds with potential pharmaceutical applications (Zanatta et al., 2005).

  • Potential Antitumor Agents : Research on pyrimidin-4-one derivatives has explored their use as antitumor agents. These compounds are being studied for their efficacy in inhibiting tumor growth through various biochemical pathways (Liu et al., 2015).

Safety and Hazards

Safety data for these compounds indicate that they can be hazardous. For instance, 4-(4-oxopiperidin-1-yl)benzonitrile has been classified as harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8;/h5-6H,1-4H2,(H,10,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWZPMMGPRONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride

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